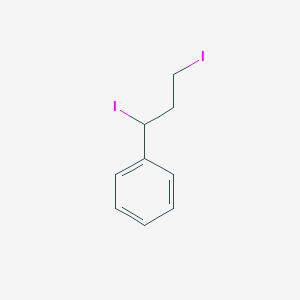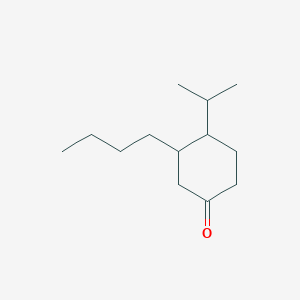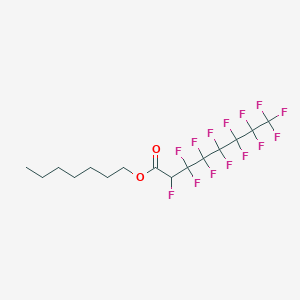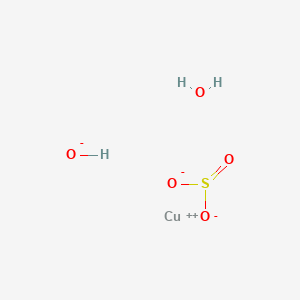
(1,3-Diiodopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diiodopropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a propyl chain that has iodine atoms attached to the first and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diiodopropyl)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dipropylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst such as iron or copper.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1,3-Diiodopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrocarbon, 1,3-dipropylbenzene.
科学的研究の応用
(1,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,3-Dibromopropylbenzene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloropropylbenzene: Similar structure but with chlorine atoms instead of iodine.
1,3-Difluoropropylbenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens
特性
| 125763-65-7 | |
分子式 |
C9H10I2 |
分子量 |
371.98 g/mol |
IUPAC名 |
1,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
HPCVSOFXHRUEGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCI)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)


